molecular formula C8H17NO2 B1310742 Tert-butyl N-propan-2-ylcarbamate CAS No. 51170-55-9

Tert-butyl N-propan-2-ylcarbamate

Cat. No.: B1310742
CAS No.: 51170-55-9
M. Wt: 159.23 g/mol
InChI Key: JRFZNGUHKPPRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-propan-2-ylcarbamate is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry

Tert-butyl N-propan-2-ylcarbamate serves as an intermediate in the synthesis of various compounds. A significant application is in the synthesis of lymphocyte function-associated antigen 1 inhibitors, where it is prepared through an efficient telescoped sequence starting from readily available materials, showcasing its utility in drug synthesis (Li et al., 2012). Similarly, its derivatives have been used in the synthesis of potent proteasome inhibitors like lactacystin, demonstrating its role in medicinal chemistry (Ooi et al., 2004).

Material Science and Crystallography

In material science, the compound and its derivatives have applications in crystallography and surface analysis. For instance, tert-butyl N-acetylcarbamate has been synthesized using a green method and its crystal structure analyzed, highlighting its potential in material synthesis and structural analysis (Dawa El Mestehdi et al., 2022).

Chemical Process Development

Moreover, the compound is involved in chemical process development. For example, the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process have been studied, indicating its role in environmental chemistry and process optimization (Stefan et al., 2000).

Organic Synthesis and Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are used in the synthesis of secondary amines, showcasing its importance in the development of pharmaceuticals (Grehn & Ragnarsson, 2002). Additionally, its use in the synthesis of optically active compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, which has potential utility as a scaffold for chiral ligands, further demonstrates its significance in organic synthesis and pharmaceutical applications (Xu & Appella, 2006).

Safety and Hazards

Tert-butyl N-propan-2-ylcarbamate is associated with several safety hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tert-butyl N-propan-2-ylcarbamate is commonly used as a protective group for amino acids in peptide synthesis due to its stability and ease of removal. It has potential for further applications in the synthesis of N-heterocycles via sulfinimines .

Properties

IUPAC Name

tert-butyl N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9-7(10)11-8(3,4)5/h6H,1-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZNGUHKPPRHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408241
Record name Tert-butyl N-propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51170-55-9
Record name 1,1-Dimethylethyl N-(1-methylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51170-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl N-propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.